5-((4-Fluorobenzyl)amino)-2-(5-((4-methoxyphenoxy)methyl)furan-2-yl)oxazole-4-carbonitrile
Description
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Properties
IUPAC Name |
5-[(4-fluorophenyl)methylamino]-2-[5-[(4-methoxyphenoxy)methyl]furan-2-yl]-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN3O4/c1-28-17-6-8-18(9-7-17)29-14-19-10-11-21(30-19)23-27-20(12-25)22(31-23)26-13-15-2-4-16(24)5-3-15/h2-11,26H,13-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCIBHPGVPZOZEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=CC=C(O2)C3=NC(=C(O3)NCC4=CC=C(C=C4)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-((4-Fluorobenzyl)amino)-2-(5-((4-methoxyphenoxy)methyl)furan-2-yl)oxazole-4-carbonitrile, with CAS number 941969-06-8, is a compound that has garnered interest due to its potential biological activities. This article explores the compound's chemical properties, synthesis, and biological activities, including anticancer, antiviral, and immunomodulatory effects.
The molecular formula of the compound is , with a molecular weight of 419.4 g/mol. The structure includes an oxazole ring and a carbonitrile group, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H18FN3O4 |
| Molecular Weight | 419.4 g/mol |
| CAS Number | 941969-06-8 |
Synthesis
The synthesis of this compound involves multi-step organic reactions that typically include the formation of the oxazole ring and subsequent functionalization to introduce the fluorobenzyl and methoxyphenoxy groups. Detailed synthetic routes are necessary for optimizing yield and purity.
Anticancer Activity
Recent studies have demonstrated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of oxazole have been shown to inhibit the growth of various cancer cell lines. In vitro evaluations revealed that certain analogs could effectively induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and death .
Case Study:
A study focusing on oxazolo[5,4-d]pyrimidines found that these compounds exhibited low toxicity while inhibiting the proliferation of human peripheral blood lymphocytes and mouse splenocytes. The compounds also showed promise in suppressing tumor necrosis factor α (TNF-α) production, suggesting their potential as anti-inflammatory agents in cancer therapy .
Antiviral Activity
Compounds similar to this compound have been evaluated for their antiviral properties. For example, some oxazolo[5,4-d]pyrimidines were found to inhibit the replication of human herpes virus type-1 (HHV-1) in specific cell lines . This suggests a potential mechanism through which this compound may exert antiviral effects.
Immunomodulatory Effects
The immunological profile of related compounds indicates that they can modulate immune responses. For instance, certain derivatives have been shown to regulate cytokine production and lymphocyte proliferation in vitro. These findings point towards a therapeutic utility in autoimmune disorders .
Research Findings
A comprehensive analysis of the biological activities of compounds structurally related to this compound reveals several key findings:
- Anticancer Efficacy : Demonstrated ability to inhibit tumor growth in various cancer models.
- Antiviral Properties : Effective against viral replication in specific assays.
- Immunomodulation : Capability to influence immune cell activity and cytokine production.
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